2-(1,3-DIOXOISOINDOL-2-YL)-N-(5-METHYL-4-OXO-5H-1,3-THIAZOL-2-YL)PROPANAMIDE
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Overview
Description
2-(1,3-DIOXOISOINDOL-2-YL)-N-(5-METHYL-4-OXO-5H-1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features both isoindole and thiazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXOISOINDOL-2-YL)-N-(5-METHYL-4-OXO-5H-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Synthesis of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Two Moieties: The final step involves coupling the isoindole and thiazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could potentially reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions could occur at the isoindole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with isoindole and thiazole moieties are often investigated for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)acetamide
- N-(5-Methyl-4-oxo-5H-1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(1,3-DIOXOISOINDOL-2-YL)-N-(5-METHYL-4-OXO-5H-1,3-THIAZOL-2-YL)PROPANAMIDE lies in its specific combination of isoindole and thiazole moieties, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-7(11(19)16-15-17-12(20)8(2)23-15)18-13(21)9-5-3-4-6-10(9)14(18)22/h3-8H,1-2H3,(H,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDAFFLOGPAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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